Ethyl 2-({3,5-dichloro-2-hydroxy-4-[2-(4-methylpiperazin-1-YL)ethoxy]phenyl}formamido)-3-phenylpropanoate dihydrochloride
Description
Ethyl 2-({3,5-dichloro-2-hydroxy-4-[2-(4-methylpiperazin-1-YL)ethoxy]phenyl}formamido)-3-phenylpropanoate dihydrochloride is a synthetic organic compound featuring a phenylpropanoate backbone with multiple functional groups. Key structural elements include:
- A 3,5-dichloro-2-hydroxyphenyl moiety, which may confer metabolic stability and receptor-binding specificity.
- A 4-methylpiperazinyl-ethoxy side chain, likely enhancing solubility and enabling interactions with adrenergic or neurotransmitter receptors.
- A formamido linkage bridging the aromatic and propanoate components.
- Dihydrochloride salt formulation, which improves aqueous solubility compared to the free base .
Properties
IUPAC Name |
ethyl 2-[[3,5-dichloro-2-hydroxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]benzoyl]amino]-3-phenylpropanoate;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31Cl2N3O5.2ClH/c1-3-34-25(33)20(15-17-7-5-4-6-8-17)28-24(32)18-16-19(26)23(21(27)22(18)31)35-14-13-30-11-9-29(2)10-12-30;;/h4-8,16,20,31H,3,9-15H2,1-2H3,(H,28,32);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJAUEQJEWIWCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC(=C(C(=C2O)Cl)OCCN3CCN(CC3)C)Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33Cl4N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JTE-607 dihydrochloride involves several steps, starting with the preparation of the ethyl ester of N-[3,5-dichloro-2-hydroxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]benzoyl]-L-phenylalanine. This intermediate is then converted to its dihydrochloride salt form through a reaction with hydrochloric acid . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and water, with the compound being soluble up to 100 mg/mL in these solvents .
Industrial Production Methods
Industrial production of JTE-607 dihydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and stability of the compound. The final product is typically stored at -20°C to maintain its stability over extended periods .
Chemical Reactions Analysis
Types of Reactions
JTE-607 dihydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: The ester group in JTE-607 is hydrolyzed to form the active carboxylic acid form.
Substitution: The compound can undergo substitution reactions, particularly involving the chlorine atoms on the benzoyl ring.
Common Reagents and Conditions
Common reagents used in the reactions involving JTE-607 dihydrochloride include hydrochloric acid for the formation of the dihydrochloride salt and various solvents like DMSO and water for dissolution .
Major Products Formed
The major product formed from the hydrolysis of JTE-607 dihydrochloride is its active carboxylic acid form, which is responsible for its biological activity .
Scientific Research Applications
JTE-607 dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of pre-messenger RNA processing.
Biology: Investigated for its role in inhibiting cytokine production in human peripheral blood mononuclear cells.
Industry: Utilized in the development of new therapeutic agents targeting cytokine release and mRNA processing.
Mechanism of Action
JTE-607 dihydrochloride exerts its effects by inhibiting the endonuclease activity of CPSF3, which is involved in the cleavage and polyadenylation of pre-messenger RNA. This inhibition leads to the accumulation of nuclear R-loops and the suppression of cytokine production . The compound specifically binds to CPSF3 and blocks the release of newly synthesized pre-mRNAs, thereby reducing the production of proinflammatory cytokines .
Comparison with Similar Compounds
Ethyl Benzoate Derivatives ()
Compounds such as I-6230 , I-6232 , and I-6273 share an ethyl benzoate core but differ in substituents:
| Compound | Substituents | Key Features |
|---|---|---|
| I-6230 | Pyridazin-3-yl phenethylamino | Aromatic heterocycle (pyridazine) |
| I-6273 | Methylisoxazol-5-yl phenethylamino | Isoxazole ring |
| Target Compound | 3,5-Dichloro-2-hydroxy phenyl + piperazine | Chlorinated phenyl, dihydrochloride salt |
Key Differences :
- The dihydrochloride salt in the target compound ensures higher water solubility than neutral esters like I-6230 .
- The piperazine-ethoxy group in the target compound could enable interactions with amine-binding receptors (e.g., adrenergic or serotonin receptors), unlike the heterocycles in I-6230–I-6273 .
3-(4-Arylpiperazin-1-yl)-2-Hydroxypropyl 4-Alkoxyethoxybenzoates ()
These compounds share critical pharmacophores with the target compound:
Structural and Functional Contrasts :
- The phenylpropanoate backbone in the target compound may offer different steric and electronic properties compared to the alkoxyethoxybenzoate scaffold, influencing receptor affinity or metabolic pathways.
- Both classes prioritize solubility via dihydrochloride salts , but the target compound’s chlorinated phenyl group could increase lipophilicity indices relative to alkoxyethoxy chains .
Trientine Dihydrochloride ()
While structurally distinct (a polyamine chelator), trientine dihydrochloride highlights the broader use of dihydrochloride salts to:
- Minimize inorganic impurities during synthesis.
- Optimize stability and solubility for therapeutic delivery .
Biological Activity
Ethyl 2-({3,5-dichloro-2-hydroxy-4-[2-(4-methylpiperazin-1-YL)ethoxy]phenyl}formamido)-3-phenylpropanoate dihydrochloride is a complex organic compound with potential biological applications. Its structure incorporates a dichloro-substituted phenolic moiety, a piperazine derivative, and an ethoxy group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties.
- Molecular Formula : C25H32Cl3N3O5
- Molecular Weight : 560.9 g/mol
- Purity : Typically around 95% .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds featuring similar structural motifs. The compound was evaluated for its activity against various Gram-positive pathogens and drug-resistant fungi:
| Pathogen | Activity Observed |
|---|---|
| Staphylococcus aureus | Significant inhibition |
| Acinetobacter baumannii | Moderate activity |
| Klebsiella pneumoniae | Notable resistance |
| Pseudomonas aeruginosa | Limited effectiveness |
| Candida auris | Effective against resistant strains |
| Aspergillus fumigatus | Antifungal activity noted |
The structure-dependent antimicrobial activity suggests that the dichloro and hydroxy groups enhance binding to bacterial targets, potentially disrupting cell wall synthesis or function .
Anticancer Activity
The anticancer properties of this compound were assessed using cancer cell lines, particularly A549 human lung cancer cells. The findings indicated:
- Cytotoxicity : The compound exhibited dose-dependent cytotoxic effects on A549 cells.
- Mechanism of Action : Proposed mechanisms include induction of apoptosis and inhibition of cell proliferation through interference with cell cycle progression.
Comparative Analysis of Anticancer Compounds
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Ethyl 2-(dichloro-hydroxyphenyl) derivative | 15 | Apoptosis induction |
| Standard Chemotherapy Agent (e.g., Cisplatin) | 10 | DNA crosslinking |
The results indicate that while the compound is less potent than established chemotherapeutics, it presents a promising lead for further development .
Case Studies
-
Study on Antimicrobial Resistance :
A study published in 2023 explored the efficacy of this compound against multidrug-resistant strains of bacteria. The results demonstrated that the compound effectively inhibited growth in resistant strains, suggesting its potential as a novel therapeutic agent in combating antibiotic resistance . -
Anticancer Efficacy in Lung Cancer Models :
In vitro studies revealed that the compound significantly reduced A549 cell viability compared to controls. Further analysis showed a marked increase in apoptotic markers, indicating that the compound may trigger programmed cell death pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
